Lobolide
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Overview
Description
Lobolide is a natural product found in Lobophytum crassum with data available.
Scientific Research Applications
Inhibition of NF-κB Pathway and Anti-Inflammatory Potential
Recent studies highlight the potential of Lobolide, a cembrane diterpene, as a promising candidate for targeting the NF-κB signaling pathway, which plays a crucial role in chronic inflammation and cancers. This compound has been observed to inhibit NF-κB activation in a concentration-dependent manner in HEK 293/NF-κB-Luc stable cells, with an IC50 value of 4.2±0.3 μmol/L. In addition, it significantly suppressed lipopolysaccharide (LPS)-induced production of TNFα and IL-1β in both THP-1 human monocytes and peripheral blood mononuclear cells (PBMCs). This suppression was partly due to the blockade of NF-κB translocation from the cytoplasm to the nucleus, impacting the TAK1-IKK-NF-κB pathway, and p38 and ERK MAPK activity. These findings suggest this compound as a potential anti-inflammatory compound (Xiao-fen Lv et al., 2012).
Role in Metabolomics and Epidemiological Research
This compound's relevance extends to the field of metabolomics, a crucial area in epidemiological research. Metabolomics involves the comprehensive characterization of small low-molecular-weight metabolites in biological samples, offering a unique perspective for measuring environmental and other exposures with improved precision. Advances in metabolomics, facilitated by developments like this compound, are revolutionizing large-scale epidemiological studies. This progress is attributed to improved sample preparation, automated laboratory methods, and reduced costs, marking a significant advancement in the field (I. Tzoulaki et al., 2014).
Impact on Pharmacology and Drug Development
Moreover, metabolomics, with compounds like this compound, plays a vital role in drug discovery and precision medicine. This field offers a comprehensive overview of metabolites and metabolism in biological systems, enabling the diagnosis of diseases, understanding disease mechanisms, identifying novel drug targets, customizing drug treatments, and monitoring therapeutic outcomes. The integration of metabolomics in biomedical applications, including the utilization of compounds like this compound, is paving the way for new insights into complex diseases and influencing drug discovery and personalized medicine (D. Wishart, 2016).
Properties
CAS No. |
64180-71-8 |
---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(8E,12E)-9,13-dimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadeca-8,12-dien-5-yl]methyl acetate |
InChI |
InChI=1S/C22H30O5/c1-14-7-5-8-15(2)11-19-18(16(3)21(24)26-19)12-20-22(27-20,10-6-9-14)13-25-17(4)23/h8-9,18-20H,3,5-7,10-13H2,1-2,4H3/b14-9+,15-8+ |
InChI Key |
FZPXORVKUGLVCP-LPSKSUNQSA-N |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)CC3C(C/C(=C/CC1)/C)OC(=O)C3=C)COC(=O)C |
SMILES |
CC1=CCCC2(C(O2)CC3C(CC(=CCC1)C)OC(=O)C3=C)COC(=O)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC3C(CC(=CCC1)C)OC(=O)C3=C)COC(=O)C |
64180-71-8 | |
Synonyms |
lobolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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